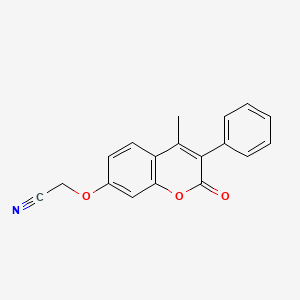

![molecular formula C22H22FN7O B2401752 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-27-3](/img/structure/B2401752.png)

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It has been studied for its potential as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

Synthesis Analysis

The compound was synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates and the compound 5 .Molecular Structure Analysis

The compound contains a benzene ring linked to a pyridine ring through a CC or CN bond . Further structural details may require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound was synthesized through a series of reactions, including an intramolecular condensation reaction . The compound with the best acetylcholinesterase activity was found to be compound 6b .Scientific Research Applications

Anticancer Properties

The compound exhibits potential as an anticancer agent due to its inhibitory effects on nucleoside transporters. These transporters play a crucial role in nucleotide synthesis and adenosine regulation. Specifically, this compound selectively targets ENT2 (equilibrative nucleoside transporter 2) over ENT1. Researchers have explored its use in cancer therapy, aiming to exploit its ability to disrupt nucleotide metabolism and inhibit cancer cell growth .

Antitubercular Activity

In a related context, a derivative of this compound—3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole—exhibited potent antitubercular activity. This finding suggests that the parent compound may also possess similar properties .

Drug Delivery Systems

Researchers have explored using nucleoside transporters as drug delivery targets. The compound’s selectivity for ENT2 could be harnessed to enhance drug delivery to specific tissues or cells.

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, this compound can disrupt these biochemical pathways, leading to downstream effects that can influence various cellular processes .

Pharmacokinetics

Given its role as an irreversible inhibitor of ents, it can be inferred that it has a strong binding affinity for its targets, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleotide synthesis and regulation of adenosine function due to the inhibition of ENTs . This can lead to changes in cellular processes that rely on these biochemical pathways .

Action Environment

: Structure-Activity Relationship Studies of 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.

properties

IUPAC Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7O/c1-31-16-8-6-15(7-9-16)25-20-17-14-24-28-21(17)27-22(26-20)30-12-10-29(11-13-30)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALNUXBHGLDZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)

![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)